5-Ethoxy-2-hydroxy-5-oxopentanoic acid
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Overview
Description
5-Ethoxy-2-hydroxy-5-oxopentanoic acid is an organic compound with the molecular formula C7H12O5 It is a derivative of pentanoic acid, characterized by the presence of an ethoxy group, a hydroxy group, and a keto group on the pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 5-oxopentanoic acid with ethanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired product. The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as ketoreductases, can also be employed to achieve high enantioselectivity and regioselectivity in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-hydroxy-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 5-ethoxy-2,5-dioxopentanoic acid.
Reduction: The keto group can be reduced to form 5-ethoxy-2-hydroxy-5-hydroxypentanoic acid.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Ethoxy-2,5-dioxopentanoic acid
Reduction: 5-Ethoxy-2-hydroxy-5-hydroxypentanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Ethoxy-2-hydroxy-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of natural products.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups on the molecule allow it to participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound can act as a substrate for enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Ethoxy-5-oxopentanoic acid: Similar in structure but lacks the hydroxy group at the 2-position.
5-Hydroxy-5-oxopentanoic acid: Similar in structure but lacks the ethoxy group at the 5-position.
2-Hydroxy-5-oxopentanoic acid: Similar in structure but lacks the ethoxy group at the 5-position.
Uniqueness
5-Ethoxy-2-hydroxy-5-oxopentanoic acid is unique due to the presence of both the ethoxy and hydroxy groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
5-ethoxy-2-hydroxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-2-12-6(9)4-3-5(8)7(10)11/h5,8H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFNDPQDXUJWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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